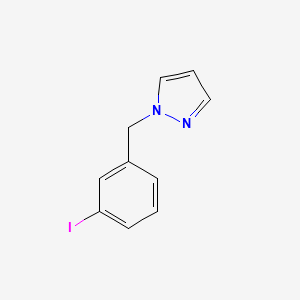

1-(3-Iodobenzyl)-1H-pyrazole

Overview

Description

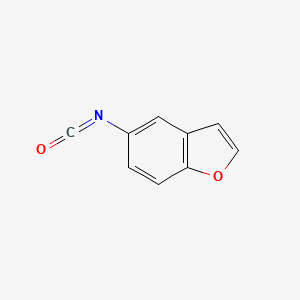

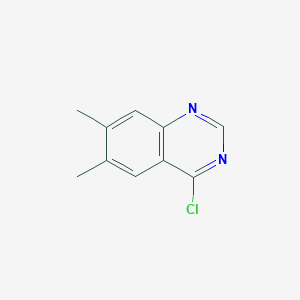

“1-(3-Iodobenzyl)-1H-pyrazole” is a chemical compound with the molecular formula C10H9IN2 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of “this compound” is 284.1 Da . The structure of this compound includes an iodobenzyl group attached to a pyrazole ring .

Scientific Research Applications

Sequential Functionalization of Pyrazole 1-oxides

Researchers have developed methods for the preparation of 3,5-diarylated and 3,4,5-triarylated 2-(4-methoxybenzyl)pyrazole 1-oxides through regioselective deprotonation and bromine-magnesium exchange followed by palladium(0)-catalyzed cross-coupling. These methodologies allow for the sequential functionalization of pyrazole 1-oxides, highlighting the versatility of pyrazole derivatives in organic synthesis (Paulson et al., 2002).

Synthesis and Crystal Structure Analysis

The synthesis, crystal structure, and Density Functional Theory (DFT) study of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were conducted to investigate the organic intermediate's structural characteristics. These studies provide insights into the molecular conformation and electronic properties of pyrazole derivatives, illustrating their potential in material science and molecular engineering (Yang et al., 2021).

Metalation of Pyrazole Derivatives

The metalation behavior of 1-(p-methoxybenzyl)pyrazole has been explored, revealing its potential as a structural chameleon in chemical reactions. Such studies are crucial for understanding the reactivity of pyrazole derivatives and developing new synthetic strategies for functionalized pyrazoles (Ondi & Schlosser, 2006).

Organostannoxane Macrocycle Networks

Research into the reaction of pyrazole-3,5-dicarboxylic acid with dibenzyltin dichloride has led to the discovery of novel organostannoxane macrocycle networks. This work opens new avenues for the use of pyrazole derivatives in the development of complex molecular architectures with potential applications in catalysis and materials science (Chandrasekhar et al., 2007).

Steric Control in Coordination Polymers

The synthesis and structural analysis of coordination polymers derived from 3-pyrazolecarboxylic acid and diorganotin dichlorides have been studied, demonstrating the impact of steric control on the self-assembly process. These findings highlight the role of pyrazole derivatives in the design of new materials with tailored properties (Chandrasekhar et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3 (2h)-one and S-(3-Iodobenzyl)glutathione , have been found to interact with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B .

Mode of Action

It is likely that the compound interacts with its targets through a similar mechanism as other iodobenzyl compounds . These compounds often act as agonists, binding to their target receptors and inducing a biological response .

Biochemical Pathways

Related compounds have been shown to influence the adenosine pathway . Specifically, they can affect the activity of enzymes like CD39 and CD73, which are involved in the hydrolysis of ATP, ADP, and AMP to generate adenosine in the extracellular space .

Pharmacokinetics

Related compounds like mrs2365 have been studied, and it was found that mrs2365 is rapidly hydrolyzed to its nucleoside metabolite ast-004 in both in vitro and in vivo conditions .

Result of Action

Related compounds have been shown to have anticancer effects when employed in vitro at modest nanomolar concentrations .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the stability and efficacy of similar compounds .

Safety and Hazards

properties

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLQKUUXEMKUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594631 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884507-56-6 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)